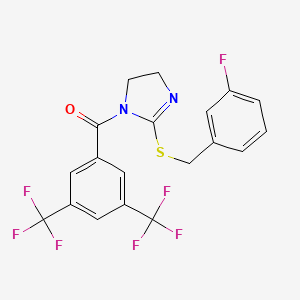

(3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

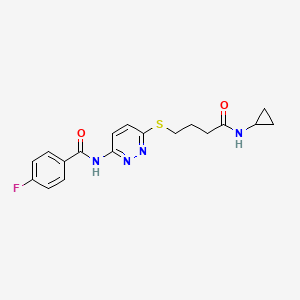

(3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H13F7N2OS and its molecular weight is 450.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polymers

Researchers synthesized new para-linked diether-diamines bearing imidazole pendants and trifluoromethyl groups, which were used to prepare a series of novel poly(amide-ether)s (PAEs) via direct phosphorylation polycondensation. These polymers exhibited excellent solubility in various organic solvents, formed low-colored and flexible thin films, and demonstrated high glass-transition temperatures and thermal stability. The polymers also showed fluorescence emission in solution and in solid state, highlighting their potential in optical and electronic applications (Ghaemy et al., 2013).

Development of Thermally Activated Delayed Fluorescent Emitters

A study focused on the synthesis and evaluation of compounds as thermally activated delayed fluorescent (TADF) emitters. The research introduced compounds like bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone, which exhibited high quantum efficiencies in blue TADF devices. These findings suggest the potential use of these compounds in the development of efficient organic light-emitting diodes (OLEDs) for display and lighting applications (Kim et al., 2016).

Fluorination to Enhance Photostability and Spectroscopic Properties

Another research effort described the synthesis of fluorinated fluorophores, aiming to enhance their photostability and improve spectroscopic properties. This study developed a method to access fluorinated analogs of various fluorophores, showcasing how fluorination can significantly impact the optical characteristics of these compounds, potentially leading to advanced applications in fluorescence-based technologies (Woydziak et al., 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing theimidazole moiety have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making imidazole derivatives valuable for developing new therapeutic agents .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds containing the3,5-bis(trifluoromethyl)phenyl group have been reported to activate substrates and subsequently stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s known that imidazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that imidazole derivatives can affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the3,5-bis(trifluoromethyl)phenyl group could potentially influence these properties, as this group has been found to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries . This suggests that the compound could have unique pharmacokinetic properties that affect its bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The presence of the3,5-bis(trifluoromethyl)phenyl group, which has been found to suppress the diffusion of polysulfides , suggests that the compound could be influenced by environmental factors such as the presence of other chemical species.

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F7N2OS/c20-15-3-1-2-11(6-15)10-30-17-27-4-5-28(17)16(29)12-7-13(18(21,22)23)9-14(8-12)19(24,25)26/h1-3,6-9H,4-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLZIBQGRONPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F7N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)

![ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2423845.png)

![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)

![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)

![4-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2423863.png)